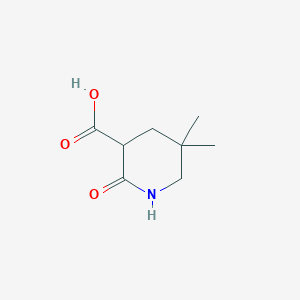

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid

Description

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

5,5-dimethyl-2-oxopiperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-5(7(11)12)6(10)9-4-8/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

QTDRWAMSIRHQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(=O)NC1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Derivatives

One of the classical methods to prepare substituted piperidine carboxylic acids involves catalytic hydrogenation of corresponding pyridinecarboxylic acids. The process typically uses palladium on charcoal as a catalyst under controlled temperature and pressure conditions.

-

- Starting from 2-pyridinecarboxylic acid or its derivatives, the compound is dissolved in water.

- Palladium on charcoal (5% Pd content) is added.

- The mixture is placed in a hydrogenation autoclave, purged with nitrogen to remove oxygen, then pressurized with hydrogen gas.

- Hydrogenation occurs at 80–100 °C under 3–5 MPa pressure for 3–4 hours.

- After completion, the catalyst is filtered off.

- The reaction mixture is concentrated under vacuum to remove moisture.

- Addition of methanol induces crystallization of the piperidine carboxylic acid.

- Cooling to 0 °C facilitates solid separation by centrifugation.

-

- The yield of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid (or closely related nipecotic acid derivatives) is reported to be above 85%.

- Purity typically ranges from 98% to 102% by content analysis.

- Melting points are consistent with literature values (approximately 273–278 °C).

-

- High yield and purity.

- Mild reaction conditions without the need for highly basic reagents.

- Simple post-processing without requiring neutralization steps.

| Step | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrogenation | 80 °C, 3.5 MPa H2, 3 hrs | 85.26 | 98–102 | Pd/C catalyst, aqueous medium |

| Moisture Removal | Vacuum distillation at 0.09 MPa | - | - | Removes ~50% moisture |

| Crystallization | Methanol addition, cooling to 0 °C | - | - | Solid separation by centrifuge |

Multi-Step Synthesis via β-Ketoester Intermediates and Diazo Transfer Reactions

Advanced synthetic routes involve the preparation of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid derivatives as intermediates for further functionalization, especially in complex alkaloid synthesis.

-

Synthesis of 3-Ethyl-2-oxopiperidine-3-carboxylic acid (a close analog):

- Starting from diethyl ethylmalonate, a multi-step sequence involving hydrolysis, cyclization, and reduction leads to the substituted piperidone carboxylic acid.

-

- The carboxylic acid is activated using 1,1-carbonyldiimidazole.

- Coupling with nucleophiles such as mono-methyl malonate dianion forms β-ketoester intermediates.

-

- The β-ketoesters are converted to α-diazo imides using Regitz diazo transfer methods with tosyl azide or similar diazo donors.

- These diazo compounds serve as precursors for Rhodium(II)-catalyzed cyclization reactions.

-

- β-Ketoester formation: ~60%

- Imide formation: ~65%

- Diazo transfer: up to 90%

-

- These methods enable the preparation of highly functionalized piperidine derivatives.

- The diazo intermediates are crucial for constructing complex ring systems via metal-catalyzed cycloaddition.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diethyl ethylmalonate → Acid | Hydrolysis, cyclization | - | Starting material preparation |

| Acid → β-Ketoester | 1,1-Carbonyldiimidazole, malonate dianion | 60 | Activation and coupling |

| β-Ketoester → Imide | Acid chloride coupling | 65 | Formation of N-acylamide |

| Imide → Diazo Imide | Regitz diazo transfer (e.g., tosyl azide) | 90 | Key diazo intermediate |

Source: ARKAT USA, Inc. research article

Functionalization via Alkylation and Ester Modifications

Additional synthetic versatility is achieved by alkylation of piperidone derivatives followed by ester group transformations.

-

- Deprotonation of 2-oxopiperidine-3-carboxylic acid derivatives with n-butyllithium.

- Alkylation with electrophiles such as 2-iodoethyl benzyl ether or tert-butyl bromoacetate.

- Conversion of esters (tert-butyl to methyl esters) by acid-catalyzed transesterification.

- Subsequent coupling with indole acid chlorides to form imides.

- Diazotization to obtain diazo compounds for further cyclization.

-

- Alkylation: 70–80%

- Ester conversion: up to 100%

- Imide formation and diazo transfer: high yields (above 80%)

-

- Provides access to structurally diverse piperidine derivatives.

- Enables incorporation of functional groups for downstream synthetic applications.

| Preparation Route | Key Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|

| Catalytic Hydrogenation | 2-Pyridinecarboxylic acid, Pd/C, H2 | 85–95 | Simple, high yield, aqueous medium |

| β-Ketoester Intermediate Synthesis | Diethyl ethylmalonate, CDI, malonate | 60–90 | Multi-step, useful for diazo imide formation |

| Alkylation and Ester Modification | n-BuLi, alkyl halides, acid-catalyzed ester exchange | 70–100 | Enables functional group diversity |

The preparation of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid and its derivatives is well-established through multiple synthetic strategies. Catalytic hydrogenation of pyridinecarboxylic acids provides a straightforward and high-yielding route. More complex synthetic sequences involving β-ketoester intermediates and diazo transfer reactions enable the construction of advanced intermediates for natural product synthesis. Alkylation and ester modification steps further diversify the chemical space accessible from this scaffold. These methods are supported by robust experimental data and are widely used in organic synthesis laboratories focusing on nitrogen heterocycles.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5,5-dimethyl-2-oxopiperidine-3-carboxylic acid with structurally related compounds, emphasizing differences in ring size, substituent effects, and applications.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A five-membered pyrrolidine ring with a ketone at C5 and a carboxylic acid at C3, plus a methyl group at C1.

- Key Differences :

- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to increased ring strain in the former.

- Substituents : The 1-methyl group in the pyrrolidine derivative lacks the steric bulk of the 5,5-dimethyl groups in the piperidine analog.

- Reactivity : The 5-oxo group in pyrrolidine may exhibit different electronic effects compared to the 2-oxo group in piperidine, altering acidity (pKa) and hydrogen-bonding capacity.

- Applications : Pyrrolidine derivatives are often used as intermediates in β-lactam antibiotic synthesis, whereas piperidine analogs may target neurological or metabolic pathways due to their conformational stability .

1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Structure : A pyrrolidine ring with a 2,6-dimethylphenyl substituent at C1, a ketone at C5, and a carboxylic acid at C3.

- Biological Interactions: The aromatic moiety may engage in π-π stacking with protein targets, a feature absent in the piperidine derivative.

- Applications : Used as a building block in organic synthesis for creating kinase inhibitors or anti-inflammatory agents, leveraging its aromatic and polar functional groups .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Challenges : The introduction of 5,5-dimethyl groups in piperidine derivatives requires low-temperature lithiation and careful steric management, as evidenced by the 38.4% yield in a key methylation step .

- Biological Relevance : Piperidine derivatives with rigid dimethyl-substituted rings may exhibit enhanced binding to hydrophobic pockets in enzymes, whereas pyrrolidine analogs with aromatic groups could target flat binding sites (e.g., ATP pockets in kinases) .

- Analytical Utility : The carboxylic acid and ketone groups in these compounds make them suitable for HPLC or NMR calibration, though their retention times and spectral profiles differ significantly due to ring size and substituent effects .

Biological Activity

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid (DMOPCA) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with DMOPCA, including relevant data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

DMOPCA is characterized by its piperidine ring structure and the presence of a carboxylic acid functional group, which contributes to its biological properties. The molecular formula is , and its structure can be represented as follows:

2. Antimicrobial Activity

Recent studies have highlighted DMOPCA's potential as an antimicrobial agent against various Gram-positive pathogens. The compound exhibits structure-dependent antimicrobial activity, making it a candidate for further development in combating antibiotic-resistant strains.

2.1 In Vitro Studies

A study conducted on derivatives of 5-oxopyrrolidine, including DMOPCA, demonstrated promising activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, revealing that certain derivatives exhibited lower MICs compared to standard antibiotics.

| Compound | Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| DMOPCA | S. aureus | 32 | Effective against MRSA |

| DMOPCA | E. faecalis | 16 | Shows potential against VRE |

| DMOPCA | C. difficile | 64 | Moderate activity |

3. Anticancer Activity

The anticancer properties of DMOPCA have been explored using various cancer cell lines, notably A549 human lung adenocarcinoma cells. The studies revealed that DMOPCA significantly reduces cell viability in a dose-dependent manner.

3.1 Case Studies

In vitro assays conducted on A549 cells showed that DMOPCA reduced cell viability to approximately 63% at a concentration of 100 µM after 24 hours of treatment. This effect was compared to standard chemotherapeutics such as cisplatin.

| Treatment | Cell Viability (%) | Concentration (µM) | Notes |

|---|---|---|---|

| DMOPCA | 63 | 100 | Significant reduction |

| Cisplatin | 19.7 | 10 | Standard control |

The mechanism by which DMOPCA exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins.

5. Conclusion

5,5-Dimethyl-2-oxopiperidine-3-carboxylic acid demonstrates significant antimicrobial and anticancer activities, making it a promising candidate for further pharmacological development. Its ability to combat resistant strains of bacteria and its potential efficacy against cancer cell lines highlight the need for continued research into its mechanisms and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.